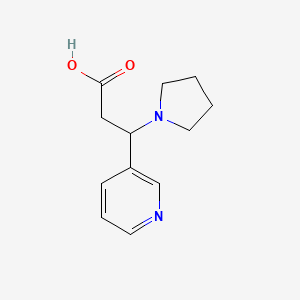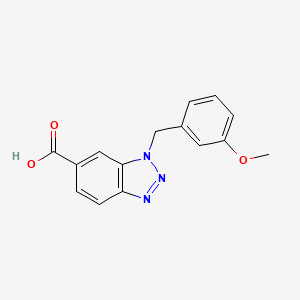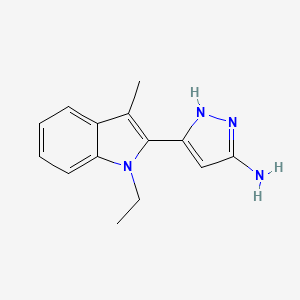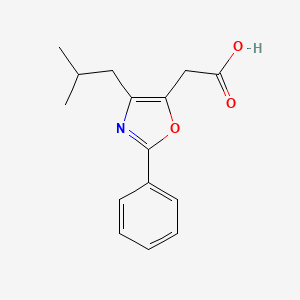![molecular formula C14H11BrN4O2 B1386886 5-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine CAS No. 1170554-63-8](/img/structure/B1386886.png)
5-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Descripción general
Descripción
5-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a complex organic compound characterized by its bromine atom and a fused pyrimidinopyrrolo structure
Mecanismo De Acción
Target of Action
Similar compounds have been synthesized as potential therapeutic agents for alzheimer’s disease . These compounds are known to inhibit cholinesterase enzymes, which play a crucial role in nerve signal transmission .
Mode of Action
Sulfonamides, a class of compounds with a similar structure, are known to inhibit folic acid synthesis by blocking the enzyme folate synthetase . This inhibition prevents the production of purines, thereby disrupting bacterial growth .
Biochemical Pathways
The inhibition of cholinesterase enzymes can affect the cholinergic pathway, which is involved in memory and cognition . Disruption of this pathway is associated with neurodegenerative diseases like Alzheimer’s .
Pharmacokinetics
Sulfonamides, a related class of compounds, are known to be absorbed from the gastrointestinal tract, metabolized in the liver, and excreted through bile or feces .
Result of Action
Similar compounds have shown potential as therapeutic agents for alzheimer’s disease by inhibiting cholinesterase enzymes .
Análisis Bioquímico
Biochemical Properties
5-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of cholinesterase and lipoxygenase enzymes . Cholinesterase enzymes are crucial for the breakdown of acetylcholine, a neurotransmitter, while lipoxygenase enzymes are involved in the metabolism of polyunsaturated fatty acids to produce signaling molecules. The inhibition of these enzymes by this compound suggests its potential use in modulating neurotransmission and inflammatory responses.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been reported to inhibit bacterial biofilm formation and exhibit mild cytotoxicity . The inhibition of biofilm formation is particularly significant in the context of bacterial infections, as biofilms protect bacteria from antibiotics and the immune system. Additionally, the mild cytotoxicity of the compound indicates its potential as a therapeutic agent with manageable side effects.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s ability to inhibit cholinesterase and lipoxygenase enzymes is attributed to its binding to the active sites of these enzymes, thereby preventing their normal function . This inhibition can lead to increased levels of acetylcholine and altered fatty acid metabolism, which in turn affect neurotransmission and inflammatory responses. Furthermore, the compound’s structure allows it to interact with nucleic acids, potentially influencing gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to gradual degradation . Long-term exposure to the compound has been associated with sustained inhibition of enzyme activity and persistent effects on cell signaling pathways and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been found to effectively inhibit enzyme activity and modulate cellular processes without causing significant toxicity . At higher doses, the compound may exhibit toxic or adverse effects, including gastrointestinal irritation and potential hepatotoxicity. These findings highlight the importance of determining the optimal dosage for therapeutic applications to maximize efficacy while minimizing side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound’s inhibition of cholinesterase and lipoxygenase enzymes affects the metabolism of acetylcholine and polyunsaturated fatty acids, respectively . Additionally, the compound may influence other metabolic pathways by interacting with nucleic acids and proteins involved in gene expression and cellular function. These interactions can lead to changes in metabolic flux and alterations in metabolite levels, further impacting cellular processes.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s structure allows it to cross cell membranes and accumulate in certain cellular compartments . Transporters such as organic anion-transporting polypeptides and binding proteins like albumin may facilitate the compound’s distribution within the body. These interactions influence the compound’s localization and accumulation, affecting its overall activity and function.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound has been found to localize in the cytoplasm and nucleus of cells, where it can interact with enzymes, nucleic acids, and other biomolecules . Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles, influencing its effects on cellular processes. For example, the compound’s presence in the nucleus may impact gene expression by interacting with transcription factors and DNA.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves multiple steps, starting with the formation of the pyrrolo[2,3-d]pyrimidin-4-amine core. This can be achieved through a cyclization reaction involving appropriate precursors such as 5-bromopyrimidin-4-amine and 2,3-dihydro-1,4-benzodioxin-6-amine. The reaction conditions often require high temperatures and the presence of a catalyst to facilitate the cyclization process.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic route to achieve higher yields and purity. This may include the use of continuous flow reactors, which allow for better control of reaction parameters and improved scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂). These reactions typically occur under acidic or neutral conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄). These reactions are often performed in anhydrous solvents.
Substitution: Nucleophilic substitution reactions can be achieved using nucleophiles such as amines or alcohols. These reactions are usually conducted in polar aprotic solvents.
Major Products Formed:
Oxidation: The major products of oxidation reactions include carboxylic acids or ketones, depending on the specific conditions.
Reduction: Reduction reactions typically yield amines or alcohols.
Substitution: Substitution reactions can result in the formation of various derivatives, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
This compound has found applications in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe to study biological systems, particularly in understanding enzyme-substrate interactions.
Medicine: It has potential therapeutic applications, such as in the development of anticancer drugs or treatments for infectious diseases.
Industry: The compound's unique properties make it useful in the development of new materials and chemical processes.
Comparación Con Compuestos Similares
5-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-thiophenesulfonamide
5-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-furamide
Uniqueness: Compared to similar compounds, 5-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine stands out due to its unique structural features, which contribute to its distinct chemical reactivity and biological activity. The presence of the pyrrolo[2,3-d]pyrimidin-4-amine core and the bromine atom make it particularly versatile in synthetic applications and biological studies.
Propiedades
IUPAC Name |
5-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN4O2/c15-9-6-16-13-12(9)14(18-7-17-13)19-8-1-2-10-11(5-8)21-4-3-20-10/h1-2,5-7H,3-4H2,(H2,16,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPVFPFCHVQDGBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC3=NC=NC4=C3C(=CN4)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(tert-Butyl)-6-(3-methylphenyl)-2-piperazin-1-ylimidazo[2,1-b][1,3,4]thiadiazol-5-amine](/img/structure/B1386803.png)
![N-[1-(4-Methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-yl]-N-methylglycine](/img/structure/B1386806.png)
![N'-[(Ethoxycarbonyl)oxy]pyridine-3-carboximidamide](/img/structure/B1386807.png)

![2,3-Dimethyl-6-(4-methylphenyl)-5,6-dihydro-4H-pyrrolo[1,2-a]thieno[3,2-f][1,4]diazepine](/img/structure/B1386811.png)
![3-{[(4-Fluorophenyl)thio]methyl}-4-methoxybenzaldehyde](/img/structure/B1386812.png)
![{6-[(Diethylamino)carbonyl]-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl}acetic acid](/img/structure/B1386813.png)
![3-Phenyl-2-(piperazin-1-ylmethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B1386814.png)



![N-[2-Amino-1-(aminocarbonothioyl)-2-oxoethyl]isonicotinamide](/img/structure/B1386822.png)

![[3-Oxo-6-(piperidin-1-ylcarbonyl)-2,3-dihydro-4H-1,4-benzoxazin-4-yl]acetic acid](/img/structure/B1386825.png)
